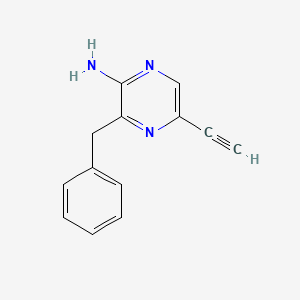![molecular formula C15H17N B11892038 2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
2-Isopropyl-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the [1,1’] position. This particular compound features an isopropyl group at the 2-position and an amine group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Wurtz–Fittig reaction, which includes the homodimerization of aryl halides in the presence of sodium metal .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental benignity. Additionally, the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts, is also employed in industrial settings .
化学反应分析
Types of Reactions
2-Isopropyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amine derivatives and reduced biphenyl compounds.
Substitution: Halogenated, nitrated, and other substituted biphenyl derivatives.
科学研究应用
2-Isopropyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
2-Isopropyl-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:
2-Isopropyl-[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxyl group at the 4-position.
2-Isopropyl-[1,1’-biphenyl]-4-nitro: Features a nitro group at the 4-position.
The uniqueness of 2-Isopropyl-[1,1’-biphenyl]-4-amine lies in its amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
4-phenyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)15-10-13(16)8-9-14(15)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI 键 |
VDSZANDTVOYAEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)




![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
